7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-3-17-15-2-4-18-19(15)14(1)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZWZPNUCDRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=CC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 1 Adamantyl Pyrazolo 1,5 a Pyrimidine Derivatives
Classical Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Core Synthesis
The foundational pyrazolo[1,5-a]pyrimidine ring system is traditionally assembled through well-established cyclization and condensation strategies. These methods form the bedrock upon which more advanced and specific syntheses are built.
Cyclocondensation Reactions of Aminopyrazoles with Electrophiles
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between 5-aminopyrazoles and various 1,3-bielectrophilic compounds. nih.gov This versatile reaction allows for the construction of the pyrimidine (B1678525) ring onto the pyrazole (B372694) core. The 5-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the endocyclic nitrogen atom attacking the electrophilic centers of the reaction partner. nih.gov
Commonly employed electrophiles include β-dicarbonyl compounds, such as β-diketones and β-ketoesters. nih.govnih.govnih.gov The reaction typically proceeds under acidic or basic conditions to facilitate the cyclization and subsequent dehydration, leading to the aromatic pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The choice of substituents on both the aminopyrazole and the β-dicarbonyl compound can influence the regioselectivity of the reaction, dictating the final substitution pattern on the heterocyclic product. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines regioselectively. nih.gov
Other electrophilic partners that have been successfully used include β-enaminones, β-ketonitriles, and ynones, which expand the diversity of substituents that can be introduced at various positions of the pyrazolo[1,5-a]pyrimidine core. sci-hub.se
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govcapes.gov.br These reactions are highly valued for their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. capes.gov.br
A common MCR approach for pyrazolo[1,5-a]pyrimidines involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov This three-component condensation, often facilitated by microwave irradiation, can produce highly substituted pyrazolo[1,5-a]pyrimidines in short reaction times and with high purity. nih.gov Another example involves the reaction of aminopyrazoles, aromatic aldehydes, and cyclohexan-1,3-dione in the presence of a base to yield tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives. capes.gov.br The development of MCRs has significantly streamlined the synthesis of these important heterocyclic compounds. capes.gov.br
Dedicated Synthetic Routes for Adamantyl Integration
The introduction of the bulky and lipophilic adamantyl group, particularly at the 7-position, often requires specialized synthetic strategies to ensure regioselectivity and efficiency.
Regioselective Synthesis of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidines
Achieving regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, including the 7-adamantyl variant, is crucial for developing structure-activity relationships. A key strategy involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds where the desired substituent is already incorporated. For the synthesis of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine, this would typically involve the reaction of a 3-aminopyrazole (B16455) with an adamantyl-containing β-diketone, such as 1-(1-adamantyl)butane-1,3-dione.
One reported multi-step synthesis of adamantyl-pyrazolo[1,5-a]pyrimidine derivatives utilizes N-(adamantan-1-yl)-3-amino-1H-pyrazole-4-carboxamide as a key intermediate. This adamantyl-functionalized aminopyrazole is then reacted with various formylated active proton compounds under ultrasound irradiation to yield the desired hybrid molecules. The structure and regiochemistry of the products have been confirmed by spectral data and X-ray crystallography.
Another approach to 7-substituted pyrazolo[1,5-a]pyrimidines involves the reaction of 3-amino-5-methyl-1H-pyrazole with β-dimethylaminovinyl ketones in refluxing acetic acid, which has been shown to be highly regioselective. beilstein-journals.org While not demonstrated with an adamantyl group specifically, this method provides a potential route for its introduction. Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, offering an alternative to classical cyclocondensation methods. rsc.org
The reaction of pyrazolamines with enynones has also been reported as a straightforward and highly regioselective method for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines, such as 7-(trimethylsilylethynyl) derivatives, without the need for catalysts. capes.gov.brdoi.org This methodology could potentially be adapted for the introduction of an adamantyl group.
Ultrasound-Assisted Synthetic Protocols
The application of ultrasound irradiation has been shown to be a green and efficient method for promoting the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. beilstein-journals.orgclockss.orgnih.govresearchgate.netnih.gov
A notable example is the ultrasound-assisted regioselective synthesis of novel adamantyl-pyrazolo[1,5-a]pyrimidines in aqueous media. This method involves the reaction of N-(adamantan-1-yl)-3-amino-1H-pyrazole-4-carboxamide with formylated active proton compounds, yielding the desired products in good to excellent yields. The use of ultrasound in this context highlights its utility in facilitating the synthesis of complex, biologically relevant molecules. beilstein-journals.org
Ultrasound has also been successfully employed in the cyclocondensation of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, demonstrating its broad applicability in the synthesis of this heterocyclic system. beilstein-journals.org The efficiency of ultrasound is often comparable to microwave irradiation, providing a valuable tool for green chemistry. beilstein-journals.orgnih.gov Furthermore, ultrasound has been utilized in four-component reactions to produce 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. byu.edu
The following table summarizes a comparative study on the synthesis of pyrazolo[1,5-a]pyrimidines using different energy sources, highlighting the efficiency of ultrasound.
Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines This is an interactive table. You can sort and filter the data.
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 2 hours | 70-85 | nih.gov |
| Microwave Irradiation | 5 minutes | 85-98 | nih.gov |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions, and the synthesis of pyrazolo[1,5-a]pyrimidines is no exception. nih.govclockss.orgchim.itrsc.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. nih.govclockss.org
A one-pot, two-step process for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been developed using microwave assistance. rsc.org This method involves a palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction, offering a convenient and efficient alternative to traditional methods. rsc.org While a specific adamantyl example was not provided, this protocol is designed for a library of 7-substituted derivatives. rsc.org
Microwave heating has also been effectively used in the cyclocondensation of 5-aminopyrazole-4-carboxylates with trifluoromethyl-β-diketones to produce 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. beilstein-journals.org This demonstrates the utility of microwave assistance in reactions involving complex starting materials. Furthermore, the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives has been achieved through microwave-assisted condensation of aminopyrazoles with different electrophiles, highlighting the broad applicability of this technology in generating libraries of these compounds for biological screening. nih.govrsc.org
The following table presents data on the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
Table 2: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Starting Materials | Product Type | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole, Aryl Acetonitrile, 1,1,3,3-Tetramethoxypropane | 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine | 1 hour (3 steps) | 34-92 | rsc.org |
| 5-Aminopyrazole, Benzylidene Malononitrile | 7-Aminopyrazolo[1,5-a]pyrimidine | 20 minutes | High | nih.gov |
| 5-Aminopyrazole-4-carboxylate, Trifluoromethyl-β-diketone | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine | Not specified | Good | beilstein-journals.org |
Functionalization and Derivatization Strategies for the Pyrazolo[1,5-a]pyrimidine Nucleusnih.govresearchgate.net
The functionalization of the pyrazolo[1,5-a]pyrimidine core is a key strategy for creating diverse libraries of compounds for biological screening. rsc.orgresearch-nexus.net The electronic nature of the fused ring system, with its electron-deficient pyrimidine ring and electron-rich pyrazole moiety, allows for selective reactions at various positions. rsc.org While direct post-functionalization of the this compound parent compound is not extensively documented, general synthetic strategies for the broader pyrazolo[1,5-a]pyrimidine class can be applied to create its derivatives. These methods typically involve the initial synthesis of a functionalized pyrazolo[1,5-a]pyrimidine ring system, which already incorporates the 7-adamantyl group, followed by further modifications.
The primary method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound. rsc.orgnih.govnih.gov To synthesize 7-(1-adamantyl) derivatives, a 1,3-dicarbonyl compound bearing an adamantyl group, such as an adamantyl-β-diketone or adamantyl-β-ketoester, would be reacted with a 3-aminopyrazole. This approach allows for the introduction of various substituents at other positions of the heterocyclic core by choosing appropriately substituted reaction partners. nih.gov
Palladium-Catalyzed Cross-Coupling Reactionsresearchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of the pyrazolo[1,5-a]pyrimidine nucleus. researchgate.netnih.gov These reactions typically require a pre-functionalized pyrazolo[1,5-a]pyrimidine, such as a halogenated derivative, which can then be coupled with a variety of partners.
For the synthesis of this compound derivatives, a key intermediate would be a halogenated version of the scaffold, for instance, a 3-bromo or 5-chloro-7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine. The introduction of a halogen atom at specific positions can be achieved during the cyclocondensation step or through post-synthesis halogenation. nih.gov
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst. researchgate.netnih.gov This reaction has been successfully employed for the arylation of the pyrazolo[1,5-a]pyrimidine core, particularly at the C3 and C5 positions. nih.gov For instance, a 3-bromo-7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine could be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents at the 3-position.
A representative reaction would involve the conditions outlined in the table below, which are based on established protocols for similar pyrazolo[1,5-a]pyrimidine systems. nih.gov
| Reaction Component | Example Reagent/Condition | Purpose |
| Substrate | 3-Bromo-7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine | The electrophilic partner |
| Coupling Partner | Arylboronic acid (e.g., phenylboronic acid) | The nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | To facilitate the coupling reaction |
| Base | Na₂CO₃ or K₂CO₃ | To activate the organoboron species |
| Solvent | Dioxane/water or Toluene | To dissolve reactants and facilitate the reaction |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This method is instrumental in introducing amino groups at various positions of the pyrazolo[1,5-a]pyrimidine nucleus. A 5-chloro-7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine, for example, could be reacted with a variety of primary or secondary amines to generate a library of 5-amino derivatives.
The general conditions for such a transformation are summarized in the following table:
| Reaction Component | Example Reagent/Condition | Purpose |
| Substrate | 5-Chloro-7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine | The electrophilic partner |
| Coupling Partner | Primary or secondary amine (e.g., morpholine) | The nucleophilic partner |
| Catalyst | Pd₂(dba)₃ | Palladium source |
| Ligand | BINAP or Xantphos | To stabilize the palladium catalyst |
| Base | NaOtBu or Cs₂CO₃ | To deprotonate the amine |
| Solvent | Toluene or Dioxane | To dissolve reactants and facilitate the reaction |
Introduction of Diverse Functional Groupsnih.govresearchgate.net
Beyond palladium-catalyzed reactions, other functionalization strategies can be employed to introduce a variety of chemical moieties onto the this compound scaffold.
Halogenation:
As precursors for cross-coupling reactions, halogenated derivatives of this compound are of high synthetic value. Direct halogenation of the pyrazolo[1,5-a]pyrimidine ring system is a common method. For example, bromination or chlorination can often be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively. nih.gov The regioselectivity of the halogenation is influenced by the electronic properties of the existing substituents on the ring.
Formylation:
The introduction of a formyl group (an aldehyde) can be accomplished through methods like the Vilsmeier-Haack reaction. rsc.org This functional group is particularly useful as it can be further transformed into a variety of other functionalities through reactions such as oxidation, reduction, or condensation.
Nitration:
Nitration of the pyrazolo[1,5-a]pyrimidine core can be achieved using standard nitrating agents. The resulting nitro derivatives are valuable intermediates that can be reduced to amino groups, which can then be further functionalized. nih.gov
The following table provides a summary of these functionalization reactions with typical reagents:
| Functionalization Reaction | Reagent(s) | Position(s) Typically Functionalized |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3 |
| Nitration | HNO₃, H₂SO₄ | C3 |
Structure Activity Relationship Sar Studies of 7 1 Adamantyl Pyrazolo 1,5 a Pyrimidine Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine analogues is highly sensitive to the positioning of the adamantyl group and the nature of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core.
While direct studies isolating the rotational orientation of the adamantyl group on this compound are not extensively detailed in the reviewed literature, the principles of SAR for related kinase inhibitors underscore the importance of the spatial arrangement of bulky substituents. The adamantyl group, with its rigid and voluminous cage-like structure, is expected to significantly influence the molecule's ability to fit into the binding pockets of biological targets. Its orientation can dictate key interactions, either facilitating favorable contacts or causing steric hindrance that prevents optimal binding. For instance, in the context of kinase inhibition, the proper orientation of a substituent can be critical for accessing hydrophobic pockets near the ATP-binding site, thereby enhancing potency and selectivity. The fixed, three-dimensional nature of the adamantyl group makes its precise positioning a critical determinant of biological activity.
The substitution pattern on the pyrazolo[1,5-a]pyrimidine core is a key determinant of the biological activity and selectivity of its analogues. rsc.org Research has shown that modifications at the C3, C5, and C7 positions can dramatically alter the pharmacological properties of these compounds.
Systematic modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been crucial in developing potent inhibitors for various kinases. For example, in the development of Pim-1 kinase inhibitors, optimization of substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold was found to be critical for potency. nih.gov Specifically, the 5-position was identified as being particularly important for hydrogen bonding interactions with key residues in the Pim-1 active site. nih.gov
In the context of Tropomyosin receptor kinase (Trk) inhibitors, the presence of an amide bond at the C3 position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity. nih.gov Furthermore, substitution at the C5 position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) group further increased Trk inhibition. nih.gov
For the development of PI3Kδ inhibitors, a morpholine (B109124) group at the C7 position of the pyrazolo[1,5-a]pyrimidine core was found to be a key structural feature. mdpi.com The combination of this C7 substituent with an indole (B1671886) moiety at the C5 position led to compounds with improved potency and selectivity for PI3Kδ. mdpi.com This highlights the synergistic effect of substitutions at different positions on the pyrazolo[1,5-a]pyrimidine scaffold.
The following table summarizes the observed effects of substituents at various positions on the pyrazolo[1,5-a]pyrimidine core on the biological activity of its analogues.
| Position | Substituent | Target | Effect on Activity |
| C3 | Amide bond | Trk | Significant enhancement |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Trk | Increased inhibition |
| C5 | Indole | PI3Kδ | Improved potency and selectivity |
| C7 | Morpholine | PI3Kδ | Key for activity |
Pharmacophore Identification and Optimization
A pharmacophore model for a class of compounds describes the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazolo[1,5-a]pyrimidine analogues, the core scaffold itself is a key pharmacophoric element, often acting as a hinge-binder in the ATP-binding site of kinases. nih.gov The N1 atom of the pyrazolo[1,5-a]pyrimidine ring is frequently involved in forming a crucial hydrogen bond with the hinge region of kinases. nih.gov
Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has been a successful strategy for developing highly selective kinase inhibitors. For instance, exploration of this scaffold led to the identification of a highly selective Casein Kinase 2 (CK2) inhibitor. nih.gov Optimization efforts, which included macrocyclization, resulted in a compound with high in vitro potency and exclusive selectivity for CK2. nih.gov
In the development of antitubercular agents, SAR studies of pyrazolo[1,5-a]pyrimidin-7(4H)-ones identified key features of the pharmacophore, leading to substantial improvements in antitubercular activity. nih.gov This demonstrates the broad applicability of the pyrazolo[1,5-a]pyrimidine scaffold in designing inhibitors for diverse biological targets.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a strategy in medicinal chemistry used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. nih.gov The pyrazolo[1,5-a]pyrimidine ring system has been explored as a bioisostere for other heterocyclic scaffolds.
For example, the pyrazolo[1,5-a]pyrimidine ring has been considered as a possible bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold. arkat-usa.org In another study, a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were investigated as a bioisosteric replacement for 9-substituted adenine (B156593) derivatives, leading to the discovery of potent phosphodiesterase type 4 (PDE4) inhibitors. nih.gov This suggests that the pyrazolo[1,5-a]pyrimidine core can be successfully mimicked by or used to mimic other important heterocyclic systems in drug design.
This approach of bioisosteric replacement allows for the exploration of novel chemical space while retaining the key interactions necessary for biological activity, potentially leading to compounds with improved drug-like properties.
Biological and Pharmacological Investigations of 7 1 Adamantyl Pyrazolo 1,5 a Pyrimidine Derivatives
Enzyme and Receptor Modulation Studies
The pyrazolo[1,5-a]pyrimidine (B1248293) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, distinct kinase targets. researchgate.netbiorxiv.org This framework is a fused heterocyclic system composed of pyrazole (B372694) and pyrimidine (B1678525) rings, which has been extensively developed for its potential as a protein kinase inhibitor in targeted cancer therapy. rsc.org Researchers have employed various synthetic strategies, including cyclization, condensation, and palladium-catalyzed cross-coupling, to create a diverse library of derivatives. rsc.org These modifications are crucial for tuning the pharmacological properties and improving the selectivity and potency of the compounds. rsc.org
Protein Kinase Inhibition Profile
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against a wide array of protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer. rsc.org The versatility of this scaffold allows it to act as both ATP-competitive and allosteric inhibitors. rsc.org Structure-activity relationship (SAR) studies consistently underscore how the specific substituents on the pyrazolo[1,5-a]pyrimidine core dictate the compound's biological activity and selectivity. rsc.org
Pim-1 kinase, a serine/threonine kinase, is a significant target in oncology due to its frequent overexpression in various human tumors, including leukemias and solid cancers like prostate cancer. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent and highly selective core for Pim-1 inhibitors. nih.gov Initial virtual screening efforts identified a pyrazolo[1,5-a]pyrimidine compound with a moderate potency of 52 μM against Pim-1, which served as a starting point for further optimization. nih.gov
Subsequent research led to the development of a series of potent, pan-Pim inhibitors derived from a pyrazolo[1,5-a]pyrimidine hit. nih.gov These compounds were found to strongly inhibit Pim-1. nih.gov The selectivity of the pyrazolo[1,5-a]pyrimidine core for Pim-1 has been demonstrated against large panels of oncogenic kinases, confirming its potential for targeted therapy. nih.gov While the core is a known Pim-1 inhibitor, some derivatives have shown off-target activity against other kinases such as FLT3, DAPK3, and TBK1, highlighting the need for careful structural modification to ensure selectivity. biorxiv.orgnih.gov
Table 1: Pim-1 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type | Target Kinase | Activity (IC50) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Initial Hit | Pim-1 | 52 μM | Starting point for optimization | nih.gov |
| Optimized Series | Pim-1 | Not specified | Described as potent and selective pan-Pim inhibitors | nih.gov |
The Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of transmembrane receptor tyrosine kinases that have become important targets in cancer therapy. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, stimulating significant interest in this scaffold. researchgate.netnih.govmdpi.com
Research has yielded novel pyrazolo[1,5-a]pyrimidine derivatives with potent inhibitory activity against Trk kinases. researchgate.netnih.gov Several compounds have demonstrated IC50 values below 5 nM, indicating significant potency. researchgate.netnih.gov Structure-activity relationship studies have revealed that the pyrazolo[1,5-a]pyrimidine core is crucial for establishing a hinge interaction with the Met592 residue in the kinase binding site. mdpi.com The N1 atom of the scaffold typically forms a hydrogen bond with this methionine residue, which is a key determinant of binding affinity. mdpi.com Modifications at other positions, such as the addition of a morpholine (B109124) group, have been shown to enhance selectivity. mdpi.com
Table 2: Trk Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | Inhibitory Potency (IC50) | Key Structural Features | Reference |
|---|---|---|---|---|
| 8a, 8f, 9a, 9b, 9f | Trk | < 5 nM | Not specified | researchgate.netnih.gov |
| General Scaffold | TrkA, TrkB, TrkC | Varies | Forms hinge interaction with Met592 | mdpi.com |
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and survival; its dysregulation is common in many cancers. nih.govnih.gov Consequently, EGFR is a major target for cancer therapeutics. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine framework is among the heterocyclic structures investigated for EGFR inhibitory activity. rsc.org
Derivatives based on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed and synthesized as EGFR inhibitors, showing potent anti-proliferative activities against cancer cell lines. researchgate.net While specific data for 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine is not detailed in the provided results, the broader class of pyrazolopyrimidines is recognized for its potential to target EGFR. rsc.org These compounds often function as ATP-competitive inhibitors, and their development is a key strategy in the treatment of non-small cell lung cancer (NSCLC). rsc.orgresearchgate.net
B-Raf kinase is a critical component of the Raf-MEK-ERK signaling pathway, and its inhibition is a therapeutic strategy for cancers such as melanoma. nih.gov Novel series of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent, ATP-competitive inhibitors of B-Raf kinase. nih.govnih.gov
These inhibitors demonstrate excellent cellular potency and high selectivity for B-Raf. nih.gov Optimization of an initial hit led to the identification of compound 17 , which possesses favorable physicochemical and pharmacokinetic properties alongside its potent and selective B-Raf inhibition. nih.gov The inhibitory effects of pyrazolo[1,5-a]pyrimidines on both B-Raf and MEK kinases are particularly relevant in the context of melanoma treatment. rsc.org
Table 3: B-Raf Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type/ID | Target Kinase | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Novel Series | B-Raf | ATP-competitive | Excellent cellular potency and selectivity | nih.gov |
| Compound 17 | B-Raf(V600E) | Not specified | Potent, selective, orally available, improved PK properties | nih.gov |
The p38/MAPK-activated kinase 2 (MK2) signaling pathway is implicated in inflammatory diseases and cancer. nih.gov While direct inhibition of p38 has faced challenges, targeting its downstream substrate, MK2, presents an alternative therapeutic strategy. nih.gov The p38 pathway is activated by various cellular stressors and is responsible for the production of pro-inflammatory cytokines. researchgate.netnih.gov
Pyrazolopyrimidine derivatives have been investigated as inhibitors of this pathway. Specifically, pyrimidine derivatives have shown inhibitory activity against p38α MAPK. ijmphs.com A pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine compound, a tricyclic analog of the core scaffold, displayed micromolar inhibitory activity against both MK2 and CDK2. nih.gov Further studies on pyrazolopyrimidine-4-amine derivatives found them to be potent inhibitors of p38α MAPK, with activity significantly higher than the reference compound sorafenib. ijmphs.com These compounds were also found to induce apoptosis and arrest the cell cycle in cancer cells. ijmphs.com
Table 4: p38/MK2 Pathway Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type | Target Kinase | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine (cpd 91) | MK2 | 4700 nM (IC50) | Also inhibits CDK2 (630 nM IC50) | nih.gov |
VPS34 and JAK1-JH2 Pseudokinase Inhibition
The Janus kinases (JAKs) are a family of tyrosine kinases that are critical in mediating signaling for a variety of immune responses and cell growth. nih.gov Specifically, JAK1 has become a key target for the treatment of inflammatory and immune-related disorders. nih.gov While research has led to the development of selective JAK1 inhibitors to avoid adverse effects associated with the inhibition of other JAK family members like JAK2, specific data on the inhibition of VPS34 or the JAK1-JH2 pseudokinase domain by this compound derivatives is not extensively detailed in the reviewed literature. However, broader research into pyrimidine compounds has identified potent JAK1 inhibitors. nih.gov Through optimization of a series of pyrimidine compounds, molecules with high selectivity for JAK1 over JAK2 have been discovered, leading to clinical candidates for immune-related diseases. nih.gov This indicates the potential of the pyrimidine scaffold, a core component of the title compound, for developing selective kinase inhibitors. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-2 being the inducible isoform primarily responsible for the production of prostaglandins (B1171923) at inflammatory sites. Pyrimidine derivatives have been recognized for a range of biological activities, including anti-inflammatory properties. nih.gov Studies on certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1. nih.gov For instance, in vitro assays using the N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) oxidation assay have shown that some pyrimidine compounds can achieve COX-2 inhibition comparable to established drugs like meloxicam. nih.gov Although direct studies on the COX-2 inhibitory activity of this compound were not found, the established anti-inflammatory potential of the pyrimidine scaffold suggests this could be a valuable area for future investigation. nih.gov
Carbonic Anhydrase (CA-I, CA-II) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. The inhibition of specific cancer-related isoforms, such as CA IX and XII, has become a promising strategy in anticancer drug design. nih.gov Research into pyrazolo[1,5-a]pyrimidine derivatives has led to the development of novel compounds designed to inhibit these specific CA isoforms. nih.gov One approach involved grafting a coumarin (B35378) moiety, known to interact with the CA active site, onto the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This strategy, combined with the incorporation of zinc-binding groups like sulfonamide, resulted in compounds with potent inhibitory activity against tumor-associated CAs. nih.gov While specific inhibitory data for this compound against cytosolic isoforms CA-I and CA-II is not available in the reviewed literature, the adaptability of the pyrazolo[1,5-a]pyrimidine scaffold for designing selective CA inhibitors is well-documented. nih.gov
| Compound Class | Target Isoform(s) | Design Strategy | Reference |
| Pyrazolo[1,5-a]pyrimidine-grafted coumarins | CA IX, CA XII | Coumarin motif to occlude active site; Zinc-binding groups | nih.gov |
Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) Inhibition
The dihydroorotate dehydrogenase enzyme of Plasmodium falciparum (PfDHODH) is a critical target for antimalarial chemotherapy. nih.govpatsnap.com This enzyme is essential for the de novo pyrimidine biosynthesis pathway, which the parasite relies on for survival and replication. patsnap.comnih.govmalariaworld.org Inhibition of PfDHODH can halt parasite growth without affecting the human host, which can utilize a salvage pathway. malariaworld.org Investigations into 7-arylaminopyrazolo[1,5-a]pyrimidines have identified them as potential inhibitors of PfDHODH. nih.gov This highlights the potential of the 7-substituted pyrazolo[1,5-a]pyrimidine scaffold in the development of new antimalarial agents. The general strategy for designing PfDHODH inhibitors involves creating a molecule with a "head" portion that can form hydrogen bonds within the hydrophilic pocket of the enzyme and a hydrophobic "tail" that occupies an adjacent pocket. nih.gov The bulky adamantyl group of this compound could serve as an effective hydrophobic tail in this context.
| Compound Scaffold | Target Enzyme | Therapeutic Area | Reference |
| 7-Arylaminopyrazolo[1,5-a]pyrimidines | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Antimalarial | nih.gov |
11β-Hydroxysteroid Dehydrogenase Type 1 (HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. mdpi.com Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases, including type 2 diabetes. mdpi.com The adamantyl group is a key structural feature in several known 11β-HSD1 inhibitors. nih.govdocumentsdelivered.com For example, a series of thiazolidine (B150603) derivatives incorporating an adamantyl group were synthesized and shown to have potent 11β-HSD1 inhibitory activity. nih.gov Similarly, pyrimidine-based compounds have also been developed as 11β-HSD1 inhibitors. nih.gov The combination of a pyrazolo[1,5-a]pyrimidine core with a 7-(1-adamantyl) substituent presents a logical foundation for designing novel 11β-HSD1 inhibitors, though specific studies on this exact compound were not identified in the search results.
Calcium-Sensing Receptor (CaSR) Antagonism
The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a central role in regulating extracellular calcium homeostasis. acs.orgmedchemexpress.com Antagonists of the CaSR, also known as calcilytics, can stimulate the transient secretion of parathyroid hormone (PTH), making them promising anabolic agents for treating osteoporosis. nih.govnih.gov Research has led to the discovery of tetrahydropyrazolopyrimidine derivatives with an adamantyl group that exhibit potent CaSR antagonistic activity. acs.orgnih.gov Optimization of this scaffold, focusing on improving properties like solubility and metabolic stability, resulted in the identification of potent, orally active CaSR antagonists. acs.orgnih.govnih.gov For instance, modifying the 2-position of the tetrahydropyrazolopyrimidine ring led to compounds with improved chemical stability and in vivo efficacy. nih.gov This line of research confirms that the pyrazolo[1,5-a]pyrimidine scaffold, particularly when substituted with an adamantyl group, is a highly effective template for developing CaSR antagonists. acs.orgnih.gov
| Compound Class | Activity | Therapeutic Target | Reference |
| Tetrahydropyrazolopyrimidine with adamantyl group | Potent CaSR antagonistic activity | Calcium-Sensing Receptor (CaSR) | acs.orgnih.gov |
| (5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (TAK-075) | Improved solubility and in vivo efficacy | Calcium-Sensing Receptor (CaSR) | nih.gov |
Antimicrobial Activity Investigations in In Vitro Models
The pyrazolo[1,5-a]pyrimidine scaffold has been the subject of numerous studies for its antimicrobial properties. nih.govresearchgate.netnih.gov Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, often demonstrating significant activity. nih.gov For example, a study on novel pyrazolo[1,5-a]pyrimidine derivatives reported their antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov In that study, the derivative Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed the most potent activity against B. subtilis, with a minimum inhibitory concentration (MIC) of 312 μM and a zone of inhibition (ZOI) of 23.0 mm. nih.gov Other research on pyrazolo[1,5-a]pyrimidin-7-ones also revealed good antimicrobial activity against various microorganisms. researchgate.net These findings establish the pyrazolo[1,5-a]pyrimidine core as a promising framework for the development of new antimicrobial agents.
| Compound Derivative | Microorganism | Activity (MIC) | Activity (ZOI) | Reference |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis (Gram-positive) | 312 μM | 23.0±1.4 mm | nih.gov |
| Thiazole and pyrazolo[1,5-a]pyrimidine derivatives | A. fumigatus, F. oxysporum (Fungi) | 6.25 µg/mL | Not Reported | researchgate.net |
Antibacterial Activity against Specific Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. bohrium.comresearchgate.net Studies have reported significant activity for various substituted pyrazolo[1,5-a]pyrimidines. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives showed excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. nih.gov Another study found that certain arene-linked pyrazolo[1,5-a]pyrimidin-2-amines exhibited potent activity, particularly those with a 3-(4-methoxybenzyl) unit attached to a 7-p-tolyl or 7-(4-methoxyphenyl) group, which showed MIC values of 2.8 and 2.6 µM, respectively. bohrium.com
Specifically, against Bacillus subtilis, one derivative, Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, was identified as having the best activity with a Zone of Inhibition (ZOI) of 23.0±1.4 mm and a MIC of 312 μM. nih.govresearchgate.net Other derivatives have shown a wide spectrum of activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives (general) | Gram-positive isolates | 0.125 - 0.50 µg/mL | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives (general) | Gram-negative isolates | 0.062 - 0.50 µg/mL | nih.gov |
| 3-(4-methoxybenzyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine | Multiple Strains | 2.8 µM | bohrium.com |
| 3-(4-methoxybenzyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-amine | Multiple Strains | 2.6 µM | bohrium.com |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis | 312 µM | nih.govresearchgate.net |
Antifungal Activity
The pyrazolo[1,5-a]pyrimidine nucleus is also a constituent of compounds investigated for their antifungal potential. bohrium.comresearchgate.net Research has demonstrated that derivatives of this scaffold can inhibit the growth of various pathogenic fungi. amazonaws.comnih.gov In one study, 6,7-diarylpyrazolo[1,5-a]pyrimidines were evaluated against five phytopathogenic fungi. nih.gov Compound 4j from this series was effective against Alternaria solani with an IC₅₀ value of 17.11 μg/mL, while compound 4h inhibited Cytospora sp. and Fusarium solani with IC₅₀ values of 27.32 and 21.04 μg/mL, respectively. amazonaws.comnih.gov Another study reported that certain pyrazolo[1,5-a]pyrimidine derivatives were potent against Candida albicans and Aspergillus niger. researchgate.net
Table 2: Antifungal Activity of Selected 6,7-diarylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Fungal Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4j | Alternaria solani | 17.11 µg/mL | nih.gov |
| 4h | Cytospora sp. | 27.32 µg/mL | nih.gov |
| 4h | Fusarium solani | 21.04 µg/mL | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis (Mtb)
The pyrazolo[1,5-a]pyrimidine scaffold has been a key area of interest in the search for new antituberculosis agents. nih.govucl.ac.uk The pyrazolo[1,5-a]pyrimidin-7(4H)-one core, in particular, has been identified through high-throughput screening as a promising lead against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net A focused library of analogues was synthesized to explore the structure-activity relationship, leading to compounds with significant improvements in antitubercular activity and low cytotoxicity. nih.govnih.govresearchgate.net These optimized compounds demonstrated promising activity against Mtb within macrophages. nih.govnih.govresearchgate.net Additionally, aminopyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of Mtb. researchgate.net Interestingly, resistance to some of these compounds was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the metabolic breakdown of the compound. nih.govnih.gov
Antiparasitic Activity (e.g., Plasmodium falciparum, Antischistosomal)
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential to combat parasitic infections, including malaria and schistosomiasis. researchgate.net A series of 7-arylaminopyrazolo[1,5-a]pyrimidines were designed and synthesized, with thirteen compounds showing activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The IC₅₀ values for these compounds ranged from 1.2 to 92 µM. nih.gov The inclusion of a trifluoromethyl group at the 2- or 5-position of the pyrazolo[1,5-a]pyrimidine ring was found to enhance the antiparasitic activity. nih.gov Other studies have also confirmed the in vitro potency of pyrazolopyrimidine derivatives against chloroquine-resistant strains of P. falciparum. researchgate.net In the context of schistosomiasis, various pyrazolo[1,5-a]pyrimidines have been synthesized and tested against Schistosoma mansoni, although in vivo activity was not observed in the tested compounds.
Antiviral Activity (e.g., Influenza Virus Polymerase, SARS-CoV-2 3CLpro)
The adamantane (B196018) core is famously a part of the antiviral drugs amantadine (B194251) and rimantadine, which have been used for the prophylaxis and treatment of influenza A virus infections. nih.govresearchgate.net These drugs function by blocking the M2 ion channel protein of the virus. researchgate.net While these are not pyrazolo[1,5-a]pyrimidine derivatives, the structural feature is noteworthy. Research into the antiviral properties of the pyrazolo[1,5-a]pyrimidine scaffold itself has been explored. For example, defective interfering particles (DIPs) of the influenza A virus have been shown to completely abrogate the replication of SARS-CoV-2 in vitro by stimulating the innate immune response. nih.gov This suggests that modulating host antiviral pathways is a viable strategy, and compounds from the pyrazolo[1,5-a]pyrimidine class have been noted for their diverse biological activities, which include antiviral properties. nih.gov
Anti-Biofilm and Anti-Quorum Sensing Mechanisms
Bacterial biofilm formation is a significant mechanism of antibiotic resistance, and it is often regulated by quorum sensing (QS), a cell-to-cell communication process. nih.gov Agents that disrupt these processes are valuable as potential anti-infectives. Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-biofilm and anti-QS activities. nih.govnih.gov Several derivatives demonstrated significant, bactericidal effects and were further shown to inhibit biofilm formation in both S. aureus and P. aeruginosa by more than 60% at their MICs. nih.gov These compounds were also found to reduce violacein (B1683560) production, confirming their anti-QS activity. nih.gov The inhibition of QS is considered a promising strategy because it can reduce bacterial virulence without exerting selective pressure that leads to resistance. researchgate.net
Cellular and Molecular Mechanism of Action Studies
The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives stem from their ability to interact with a variety of cellular and molecular targets. nih.govrsc.org A significant body of research has focused on their role as protein kinase inhibitors. nih.govrsc.org Derivatives of this scaffold have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle and are often dysregulated in cancer. rsc.org The 7-N-aryl substitution on the pyrazolo[1,5-a]pyrimidine ring is considered critical for boosting inhibitory activity against CDK2. rsc.org
Furthermore, this scaffold is central to the structure of several approved Tropomyosin receptor kinase (Trk) inhibitors used in cancer therapy, such as Larotrectinib and Entrectinib. nih.gov These inhibitors typically form a key hydrogen bond interaction with the Met592 residue in the hinge region of the kinase domain. nih.gov
In the context of antitubercular activity, the mechanism for pyrazolo[1,5-a]pyrimidin-7(4H)-ones was found not to be related to cell-wall biosynthesis or iron uptake, which are common targets for other antituberculars. nih.govnih.gov Instead, resistance was linked to a bacterial hydroxylase that metabolizes the compound. nih.govnih.gov For antimalarial action, some 7-arylaminopyrazolo[1,5-a]pyrimidines have been shown to be inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway. nih.gov More recently, a pyrimidine-azepine chemotype was found to target the Plasmodium cytochrome bc1 complex. nih.gov The ability of the pyrazolo[1,5-a]pyrimidine framework to be chemically modified allows for the fine-tuning of its interaction with these and other biological targets. nih.gov
Target Identification and Validation within Cellular Pathways
There is no available data identifying the specific molecular targets of this compound within cellular pathways. While the general pyrazolo[1,5-a]pyrimidine class is known to inhibit various kinases such as Pim-1, TTK, and tropomyosin receptor kinases (Trk), specific targets for the adamantyl derivative have not been reported. nih.govnih.govnih.govrsc.orgnih.gov
Modulation of Key Cellular Signaling Pathways (e.g., Autophagy, Cell Survival, Proliferation)
Information regarding the modulation of key cellular signaling pathways by this compound is not available. Studies on other derivatives show that they can impact pathways controlling cell cycle, apoptosis, and proliferation, often through kinase inhibition. nih.govnih.govgoogle.com However, the effect of the 7-(1-adamantyl) substituent on these activities has not been documented.
Enzymatic and Cell-Based Assay Characterization
No enzymatic or cell-based assay data has been published for this compound. The literature contains extensive assay results for other analogues, including IC₅₀ values against various enzymes and cellular models, but none for this specific compound. nih.govresearchgate.netnih.gov
In Vitro Cytotoxicity Evaluation in Specific Cell Lines (e.g., Cancer cell lines, Mtb in macrophages)
There are no published studies evaluating the in vitro cytotoxicity of this compound in any specific cell lines, including cancer cells or Mycobacterium tuberculosis (Mtb) within macrophages. Cytotoxicity data is available for a wide array of other pyrazolo[1,5-a]pyrimidine derivatives against cell lines such as MCF-7, HCT-116, and HepG-2, but this information cannot be extrapolated to the adamantyl derivative. nih.govnih.govresearchgate.net
Computational and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established "hinge-binding" motif, particularly effective in targeting the ATP-binding site of various protein kinases. nih.govnih.govrsc.org Docking studies on various derivatives have shown that the fused heterocyclic system consistently orients itself within the hydrophobic pocket of the kinase domain. nih.gov The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring are crucial for forming key hydrogen bond interactions with backbone residues of the hinge region, mimicking the interactions of the adenine (B156593) base of ATP. nih.govresearchgate.net
For 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine, the bulky and highly lipophilic adamantyl group at the C7 position is predicted to play a significant role in defining its binding affinity and selectivity. This group is expected to extend into hydrophobic regions of the binding pocket, forming extensive van der Waals and hydrophobic contacts. nih.gov In studies of related pyrazolo[1,5-a]pyrimidine inhibitors targeting kinases like CDK2 and TRKA, substituents at the C7 position have been shown to be critical for modulating potency. nih.govnih.govresearchgate.net For instance, in CDK2 inhibitors, this position is crucial for establishing interactions that boost inhibitory activity. nih.govresearchgate.net The adamantyl moiety, with its rigid, cage-like structure, can occupy larger hydrophobic pockets, potentially displacing water molecules and leading to a favorable entropic contribution to the binding free energy. nih.gov
| Target Protein Class | Key Interactions of Pyrazolo[1,5-a]pyrimidine Core | Predicted Role of 7-(1-adamantyl) Group |
| Protein Kinases (e.g., CDK, TRK, PI3K) | H-bonds with hinge region residues; ATP-competitive binding. nih.govnih.govnih.gov | Occupies hydrophobic pockets, enhances binding affinity through lipophilic interactions. nih.gov |
| DNA Gyrase | Interaction with the active site, potentially disrupting DNA coiling. johnshopkins.edu | Forms hydrophobic contacts within the enzyme's binding site. |
| Aryl Hydrocarbon Receptor (AHR) | Forms key interactions within the ligand-binding domain. rsc.org | Enhances binding through favorable hydrophobic contacts. |
The rigid nature of the fused pyrazolo[1,5-a]pyrimidine ring system limits its conformational flexibility, which is often advantageous for a high binding affinity. nih.gov Computational studies show that upon binding, the core scaffold maintains a relatively planar conformation. The primary conformational freedom arises from the substituents. For this compound, the adamantyl group itself is rigid. The main conformational variable would be the rotation around the C7-C(adamantyl) single bond, allowing the adamantyl cage to orient itself optimally within the biological pocket to maximize hydrophobic interactions. Molecular dynamics (MD) simulations on related pyrazolo[1,5-a]pyrimidine inhibitors have demonstrated that these ligands can achieve a stable "flying bat" conformation within the ATP binding cleft of CDK2, stabilized by both hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to screen large compound libraries virtually, identifying novel molecules that fit the model and are likely to be active. mdpi.com
For the pyrazolo[1,5-a]pyrimidine class, pharmacophore models typically include features such as a hydrogen bond donor feature from a pyrazole (B372694) NH (if unsubstituted), acceptor features from the pyrimidine (B1678525) nitrogens, and one or more hydrophobic/aromatic regions corresponding to substituents. nih.govmdpi.com A model for a 7-substituted pyrazolo[1,5-a]pyrimidine would prominently feature a large hydrophobic element corresponding to the C7-position. nih.gov
Virtual screening campaigns have successfully identified pyrazolo[1,5-a]pyrimidine hits. nih.gov For example, a virtual screening effort led to the identification of an initial hit against Pim-1 kinase, which was subsequently optimized. nih.gov A strategy to find novel this compound-based inhibitors would involve a pharmacophore query incorporating a bulky hydrophobic feature at the 7-position, combined with the core pyrazolopyrimidine features.
Prediction of Drug-Likeness and Lead Optimization Parameters
In silico tools are routinely used to predict the "drug-likeness" of compounds based on their physicochemical properties. These predictions help prioritize candidates for synthesis and testing by flagging potential liabilities related to absorption, distribution, metabolism, and excretion (ADME). johnshopkins.edunih.gov Key parameters include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in several marketed drugs and possesses favorable drug-like properties. researchgate.netorganic-chemistry.org However, the addition of a large, lipophilic adamantyl group significantly impacts these parameters. While the adamantyl group can enhance binding affinity, it also increases the molecular weight and logP, which can negatively affect solubility and oral bioavailability if not balanced by other polar groups in the molecule.
| Parameter | General Trend for Pyrazolo[1,5-a]pyrimidines | Influence of 7-(1-adamantyl) Substituent | Optimization Strategy |
| Potency | Dependent on substitution pattern. rsc.org | Likely increases potency via hydrophobic interactions. nih.gov | Balance with other properties. |
| Lipophilicity (logP) | Generally moderate. | Significantly increases logP. | Introduce polar groups at other positions. |
| Solubility | Variable, can be a challenge. | Likely decreases aqueous solubility. | Add solubilizing functional groups. |
| Metabolic Stability | Generally stable core, but substituents can be sites of metabolism. | Adamantyl group is generally resistant to metabolism. | Focus on other, more labile positions. |
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. jcsp.org.pkmodern-journals.com For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been used to predict optimized geometries, HOMO-LUMO energy gaps, dipole moments, and charge distributions. jcsp.org.pkrsc.org
These calculations can also predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra by calculating electronic transition energies. rsc.org Theoretical predictions of IR and NMR spectra can aid in the structural characterization of newly synthesized compounds. jcsp.org.pkmodern-journals.combme.hu A comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidine-based fluorophores revealed that electronic properties and fluorescence quantum yields are highly tunable by substituents. rsc.org Electron-donating groups at position 7 were found to enhance absorption and emission intensities. rsc.org While the adamantyl group is not a classical electron-donating group, its inductive effect and influence on the molecule's electronic structure could be precisely quantified through DFT, allowing for the prediction of its unique photophysical properties.
Reaction Mechanism Modeling and Pathway Elucidation
While numerous synthetic routes to pyrazolo[1,5-a]pyrimidines are well-documented, the computational modeling of these reaction mechanisms is a more specialized area of investigation. nih.govorganic-chemistry.orgnih.gov Theoretical chemistry can be used to model transition states and reaction intermediates, providing a deeper understanding of reaction kinetics and regioselectivity.
The most common synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org The regioselectivity of this reaction, which dictates the final substitution pattern, is a key aspect that can be elucidated through computational modeling. By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely product, guiding synthetic strategy. For example, the high regioselectivity observed in the reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters to yield 7-substituted pyrazolo[1,5-a]pyrimidines is attributed to the formation of a specific enaminone intermediate, a hypothesis that could be rigorously tested and confirmed using reaction mechanism modeling. organic-chemistry.org Such computational studies can help optimize reaction conditions (e.g., temperature, solvent, catalyst) to improve yields and minimize byproducts.
Challenges and Future Perspectives in the Research of 7 1 Adamantyl Pyrazolo 1,5 a Pyrimidine
Development of More Efficient and Sustainable Synthetic Methodologies
A significant challenge in the advancement of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine research lies in the development of efficient and environmentally benign synthetic routes. While numerous methods exist for the synthesis of the core pyrazolo[1,5-a]pyrimidine (B1248293) ring system, the introduction of the sterically demanding adamantyl group at the C7 position requires specific consideration.
Conventional syntheses often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govbme.hu More advanced strategies include multi-component reactions (MCRs), which offer high atom economy and procedural simplicity, and palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups. nih.govrsc.orgresearchgate.net
The future of synthesis for this compound class is moving towards greener and more sustainable practices. nih.gov Methodologies such as microwave-assisted synthesis and ultrasound irradiation have been shown to accelerate reaction times, increase yields, and reduce environmental impact. nih.govresearchgate.netacs.org For instance, ultrasound has been successfully used for the cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core in as little as five minutes with high yields. researchgate.net Similarly, the use of deep eutectic solvents (DES) presents a benign and scalable alternative to traditional volatile organic solvents. ias.ac.in
A key future goal is to adapt these modern, sustainable methods for the efficient synthesis of 7-substituted derivatives, including the specific attachment of the adamantyl group. This may involve the synthesis of a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate, followed by a nucleophilic substitution or a cross-coupling reaction with an adamantyl-containing reagent. nih.govnih.gov Optimizing these reactions to overcome the steric hindrance of the adamantyl group while maintaining high efficiency and sustainability remains a primary challenge.
Table 1: Selected Synthetic Methodologies for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Methodology | Description | Advantages | Reference(s) |
|---|---|---|---|
| Cyclocondensation | Reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. | Widely adopted, efficient for core scaffold formation. | nih.govbme.hu |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials. | High atom economy, convergence, ease of execution. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, higher yields, cleaner reactions. | nih.govacs.org |
| Ultrasound Irradiation | Use of ultrasonic waves to promote chemical reactions. | Short reaction times, mild conditions, high yields. | bme.huresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Suzuki or Buchwald-Hartwig couplings to introduce substituents. | High functional group tolerance, allows for structural diversity. | nih.govrsc.orgnih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore, with derivatives showing activity against a wide array of biological targets. bme.huresearchgate.net A major future direction for this compound is the systematic exploration of its potential across various therapeutic areas, leveraging the unique properties conferred by the adamantyl moiety.
This class of compounds is particularly prominent as protein kinase inhibitors . nih.govrsc.org They have been shown to target kinases crucial in cancer and other proliferative disorders, such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), Pim-1, and TTK. nih.govekb.egnih.govnih.govmdpi.com Another critical target family is the phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kδ isoform, which is implicated in inflammatory and autoimmune diseases like asthma and systemic lupus erythematosus. mdpi.commdpi.com
The adamantyl group, known for its rigid and lipophilic nature, can serve as a hydrophobic anchor, potentially enhancing binding affinity and selectivity for specific kinase ATP-binding pockets. Future research must involve broad-panel kinase screening of this compound to identify novel, potent, and selective inhibitory activities. Beyond kinases, emerging research shows that pyrazolo[1,5-a]pyrimidines can act as reversal agents for P-glycoprotein (ABCB1)-mediated multidrug resistance (MDR) in cancer, presenting a novel therapeutic strategy. nih.gov Investigating whether the 7-adamantyl derivative can effectively modulate MDR is a compelling avenue for future studies.
Table 2: Key Biological Targets and Therapeutic Areas for Pyrazolo[1,5-a]pyrimidine Derivatives
| Biological Target | Therapeutic Area | Description | Reference(s) |
|---|---|---|---|
| Protein Kinases (CDKs, Trks, Pim-1, TTK) | Cancer | Inhibition of kinases that regulate cell cycle and proliferation. | nih.govekb.egnih.govnih.govmdpi.com |
| PI3Kδ | Inflammatory & Autoimmune Diseases | Inhibition of a kinase crucial for immune cell function. | mdpi.commdpi.comnih.gov |
| P-glycoprotein (ABCB1) | Cancer (MDR) | Reversal of multidrug resistance by inhibiting drug efflux pumps. | nih.gov |
| Various Enzymes & Receptors | Neurodegenerative Diseases, Viral Infections | Potential applications in Alzheimer's, Parkinson's, and as antiviral agents. | semanticscholar.orggoogle.com |
Rational Design and Synthesis of Next-Generation Derivatives
The rational design of next-generation molecules based on the this compound scaffold is critical for optimizing therapeutic potential. Structure-activity relationship (SAR) studies on the broader pyrazolo[1,5-a]pyrimidine class have shown that substitutions at the C2, C3, and C5 positions significantly impact potency and selectivity. nih.govnih.gov
Future design strategies for derivatives of this compound will likely focus on two main approaches:
Modification of other positions: While retaining the 7-adamantyl group as a potential anchoring moiety, systematic modifications at the C2 and C5 positions can be explored. For example, introducing various amine substituents or different (hetero)aromatic systems at these positions can modulate interactions with the target protein, improve physicochemical properties, and enhance selectivity. nih.gov
Bioisosteric replacement of the adamantyl group: To understand the role of the bulky group at C7, it can be replaced with other large, lipophilic groups. This will help to determine if the adamantyl cage is optimal for a given target or if other groups could provide better activity or properties.
These design efforts will be heavily supported by computational methods, such as molecular docking, which can predict binding modes and guide the synthesis of the most promising compounds. mdpi.commdpi.com For instance, docking studies have revealed that a morpholine (B109124) ring at the C7 position of some pyrazolo[1,5-a]pyrimidines is crucial for forming a hydrogen bond with the hinge region of PI3Kδ. mdpi.com Similar in-silico studies for the 7-adamantyl derivative could reveal its specific interactions and guide further optimization.
Advanced Pre-clinical In Vivo Efficacy Studies in Relevant Disease Models (Non-human focus)
While many pyrazolo[1,5-a]pyrimidine derivatives have shown promising in vitro activity, a significant future challenge is to translate these findings into in vivo efficacy. Advanced preclinical studies in relevant non-human disease models are essential to validate the therapeutic potential of this compound.
Based on the known targets of the scaffold, several types of in vivo models are relevant:
Oncology Models: For anticancer activity, efficacy would be tested in xenograft mouse models, where human cancer cell lines are implanted into immunocompromised mice. nih.govmdpi.com Studies would measure tumor growth inhibition. For compounds like CFI-402257, a pyrazolo[1,5-a]pyrimidine-based TTK inhibitor, such studies were crucial for its advancement into IND-enabling studies. nih.gov
Inflammation Models: For potential anti-inflammatory applications (e.g., as a PI3Kδ inhibitor), compounds would be tested in animal models of diseases like asthma or rheumatoid arthritis, assessing reductions in inflammatory markers and disease symptoms.
Pharmacokinetic (PK) Studies: A critical component of preclinical evaluation is determining the compound's PK profile (absorption, distribution, metabolism, and excretion) in animal models, typically mice or rats. researchgate.net The bulky adamantyl group will significantly influence lipophilicity and metabolism, making these studies particularly important to assess properties like oral bioavailability and plasma clearance.
The successful progression of this compound will depend on demonstrating not only potent target engagement but also a favorable efficacy and pharmacokinetic profile in these non-human models.
Application as Chemical Probes for Biological Systems
Beyond therapeutic applications, there is a growing perspective to use highly specific and potent compounds like this compound as chemical probes to study biological systems. A chemical probe is a small molecule used to characterize the function of proteins and explore cellular pathways.
Recent research has demonstrated that the pyrazolo[1,5-a]pyrimidine scaffold can be engineered into fluorescent probes. acs.orgrsc.org For example, pyrazolo[1,5-a]pyrimidinium salts have been developed as effective fluorescent chemosensors for detecting cyanide ions. acs.org
The 7-(1-adamantyl) derivative could be a valuable starting point for developing novel chemical probes. The adamantyl group could serve to direct the molecule to specific cellular compartments or hydrophobic pockets of target proteins. Future work could involve:
Attaching a fluorophore: Synthesizing a derivative that incorporates a fluorescent tag would allow for visualization of the compound's distribution in cells and its binding to specific targets using techniques like fluorescence microscopy.
Creating photoaffinity probes: Introducing a photoreactive group would enable the probe to be covalently cross-linked to its biological target upon UV irradiation, allowing for the identification and isolation of previously unknown binding partners.
Developing this compound into a selective chemical probe could provide powerful tools to dissect the complex biological roles of its target proteins.
Addressing Challenges in Compound Development and Optimization (e.g., Resistance Mechanisms)
The path from a promising hit compound to a clinical candidate is fraught with challenges. For this compound, several key hurdles must be addressed.
Drug Resistance: A major challenge for targeted therapies, especially kinase inhibitors, is the emergence of drug resistance, often through mutations in the target protein. nih.govrsc.org Research on Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core has already led to the development of second-generation inhibitors designed to overcome resistance mutations seen with first-generation drugs. nih.govmdpi.com A proactive future strategy would involve identifying potential resistance mutations for this compound and designing next-generation derivatives that can inhibit both the wild-type and mutated targets.
Selectivity and Off-Target Effects: Achieving high selectivity is crucial to minimize off-target effects and potential toxicity. nih.govrsc.org While the adamantyl group may enhance selectivity for a primary target, it is essential to perform comprehensive screening to identify and mitigate any unwanted off-target activities.
Multidrug Resistance (MDR): A fascinating counterpoint to the challenge of drug resistance is the potential for pyrazolo[1,5-a]pyrimidines to reverse MDR. One study found that certain derivatives can inhibit the ABCB1 efflux pump, re-sensitizing resistant cancer cells to chemotherapy. nih.gov Exploring this potential for the 7-adamantyl derivative represents a promising future direction.
Addressing these developmental challenges through rational design, comprehensive biological evaluation, and formulation strategies will be paramount to realizing the full therapeutic potential of this compound and its future derivatives.
Q & A
Q. What are the common synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence product regiochemistry?
Methodological Answer: The synthesis typically involves cyclocondensation of 3- or 5-aminopyrazoles with bidentate electrophiles (e.g., enaminones, 1,3-diketones, or acetoacetanilides). For example:
- Conventional methods : Heating aminopyrazoles with chalcones in acetic acid/piperidine yields pyrazolo[1,5-a]pyrimidines via regioselective annulation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yields (70–85%) compared to reflux methods .
- Green chemistry approaches : Ultrasound irradiation with KHSO₄ in aqueous ethanol minimizes environmental impact while maintaining yields (65–80%) .
Key Challenge : Regiochemical ambiguity in product formation. Confirmation requires ¹⁵N-¹H HMBC or X-ray crystallography to distinguish between tautomeric forms and positional isomers .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Resolves substituent positions; coupling patterns differentiate C3 vs. C7 substitution .
- HMBC/HSQC : Identifies long-range N–H correlations to confirm tautomerism (e.g., amino-imine equilibria) .
- X-ray crystallography : Defines absolute regiochemistry, as demonstrated for 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine (mp 221–223°C) .
Q. How can contradictory regiochemical assignments in pyrazolo[1,5-a]pyrimidine synthesis be resolved experimentally?
Methodological Answer: Contradictions arise from similar NMR shifts for C3 and C7 substituents. Solutions include:
- Catalyst-controlled regioselectivity : Pd-catalyzed C–H arylation with SPhos ligand directs substitution to C7, while ligand-free conditions favor C3 .
- Tautomer-selective crystallization : Adjusting solvent polarity (e.g., dioxane vs. DMF) stabilizes specific tautomers for X-ray analysis .
Case Study : Direct arylation of pyrazolo[1,5-a]pyrimidine with aryl halides achieves >90% regiocontrol using bisaryl phosphine ligands .
Q. What structural modifications enhance selectivity for kinase targets (e.g., Pim-1) while mitigating hERG channel toxicity?
Methodological Answer:
Q. How can telescoped flow synthesis improve the scalability of pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors?
Methodological Answer:
- Integrated oxidation/reductive amination : Pd-catalyzed aerobic oxidation of alcohols to aldehydes (yield: 92%) followed by reductive amination in flow achieves 85% overall yield for CPL302415, a PI3Kδ inhibitor .
- Advantages : Reduced purification steps, <2% impurities, and scalability to gram-scale production .
Case Study : Flow synthesis of 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-morpholinyl derivatives reduces reaction time from 48 hours (batch) to 6 hours .
Q. What strategies address low yields in multi-component reactions (MCRs) for pyrazolo[1,5-a]pyrimidine libraries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
